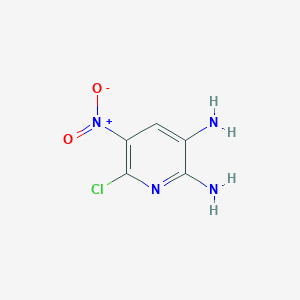
6-Chloro-5-nitropyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridine-2,3-diamine typically involves the nitration of 6-chloropyridine-2,3-diamine. One common method is the reaction of 6-chloropyridine-2,3-diamine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-nitropyridine-2,3-diamine undergoes several types of chemical reactions, including:
Substitution: The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, sodium borohydride.
Solvents: Ethyl acetate, 2-propanol.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction Product: 6-Chloropyridine-2,3-diamine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activities and receptor functions is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Similar structure but with only one amino group.
6-Chloro-3-nitropyridine-2-amine: Lacks the second amino group at the 3rd position.
Uniqueness
6-Chloro-5-nitropyridine-2,3-diamine is unique due to the presence of two amino groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H5ClN4O2 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
6-chloro-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-3(10(11)12)1-2(7)5(8)9-4/h1H,7H2,(H2,8,9) |
InChI-Schlüssel |
PWTUIVSXHWMUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


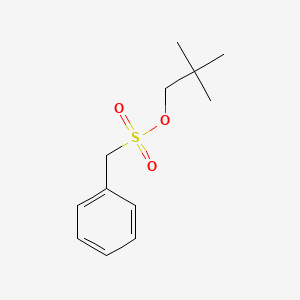




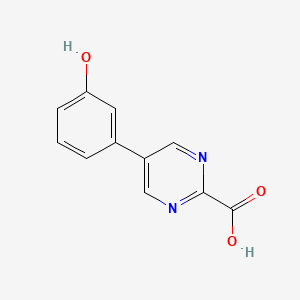
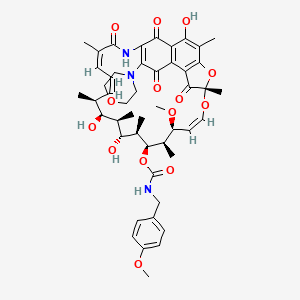
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
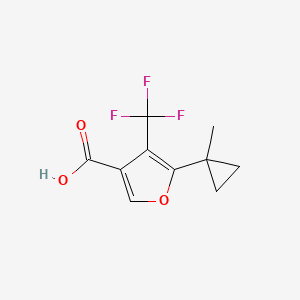
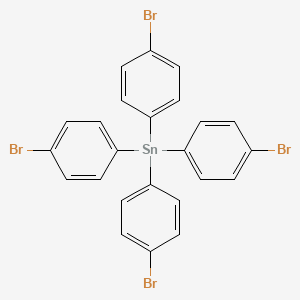
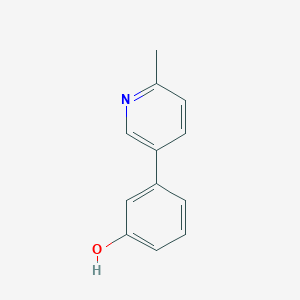
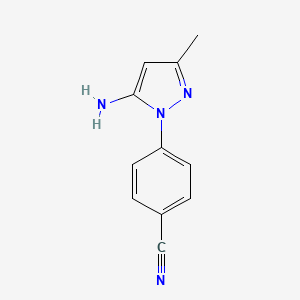
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)

